molecular formula C23H25NO5 B342209 Heptyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Heptyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342209
M. Wt: 395.4 g/mol
InChI Key: QEIGHROVOIUKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a heptyl chain, a methoxyphenyl group, and a dioxo-dihydro-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the core isoindole structure. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate dicarboxylic acid derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The heptyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the dioxo groups results in a dihydroxy compound.

Scientific Research Applications

Heptyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Heptyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The dioxo-isoindole core may participate in redox reactions, influencing cellular processes. The heptyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes or hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: A precursor in the synthesis of the target compound, known for its chemoselective properties.

    Heptyl 2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: A similar compound with a hydroxyl group instead of a methoxy group, exhibiting different reactivity and biological activity.

    Heptyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate: An isomer with the carboxylate group at a different position, affecting its chemical properties and applications.

Uniqueness

Heptyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

heptyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H25NO5/c1-3-4-5-6-9-14-29-23(27)16-12-13-17-18(15-16)22(26)24(21(17)25)19-10-7-8-11-20(19)28-2/h7-8,10-13,15H,3-6,9,14H2,1-2H3

InChI Key

QEIGHROVOIUKCT-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC

Canonical SMILES

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC

Origin of Product

United States

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